Welcome to the BenchChem Online Store!
molecular formula C9H19NO3 B8485262 N-methoxymethyl-N-methylpyrrolidinium acetate CAS No. 820958-86-9

N-methoxymethyl-N-methylpyrrolidinium acetate

Cat. No. B8485262
M. Wt: 189.25 g/mol
InChI Key: QQWCTOSOLLPGHB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08366956B2

Procedure details

A 9.46 g quantity of sodium acetate (product of Wako Pure Chemical Ind. Ltd.) was dissolved in 95 g of methanol, and 19.10 g of N-methoxymethyl-N-methylpyrrolidinium chloride was added to the solution. The mixture was reacted at room temperature for 1.5 hours, whereby the reaction was terminated. The reaction mixture was filtered, and the filtrate was concentrated and dried in a vacuum. To the residue was added 100 ml of dichloromethane, followed by filtration with a membrane filter, concentration in a vacuum and drying, affording 20.38 g of the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
95 g
Type
solvent
Reaction Step One
Name
N-methoxymethyl-N-methylpyrrolidinium chloride
Quantity
19.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].[Cl-].[CH3:7][N+:8]1([CH2:13][O:14][CH3:15])[CH2:12][CH2:11][CH2:10][CH2:9]1>CO>[C:1]([O-:4])(=[O:3])[CH3:2].[CH3:15][O:14][CH2:13][N+:8]1([CH3:7])[CH2:12][CH2:11][CH2:10][CH2:9]1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
95 g
Type
solvent
Smiles
CO
Step Two
Name
N-methoxymethyl-N-methylpyrrolidinium chloride
Quantity
19.1 g
Type
reactant
Smiles
[Cl-].C[N+]1(CCCC1)COC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at room temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
whereby the reaction was terminated
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
ADDITION
Type
ADDITION
Details
To the residue was added 100 ml of dichloromethane
FILTRATION
Type
FILTRATION
Details
followed by filtration with a membrane
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentration in a vacuum
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].COC[N+]1(CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.